マスト細胞脱顆粒(MCD)ペプチド HR-2

概要

説明

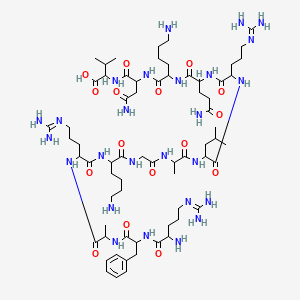

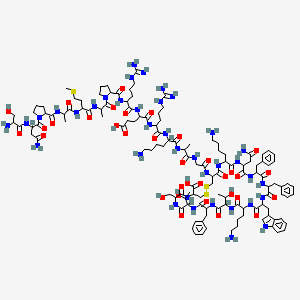

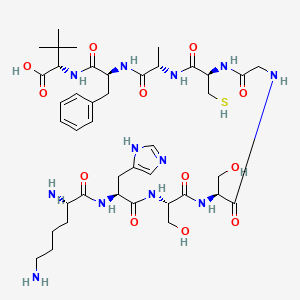

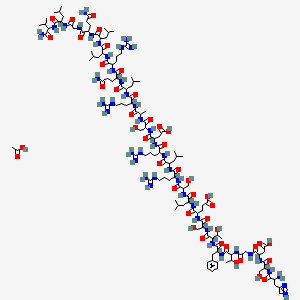

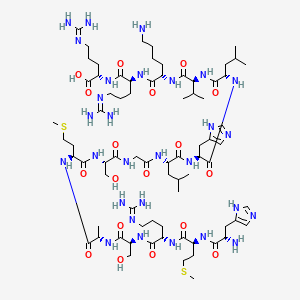

Mast Cell Degranulating Peptide HR-2 is a linear peptide isolated from the venom of the giant hornet Vespa orientalis. This peptide consists of 14 amino acids and is known for its ability to degranulate mast cells, leading to the release of histamine . This property makes it a significant compound in the study of allergic reactions and immune responses.

科学的研究の応用

Mast Cell Degranulating Peptide HR-2 has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in mast cell degranulation and histamine release.

Medicine: Explored for its potential in treating allergic reactions and inflammatory conditions.

Industry: Utilized in the development of diagnostic assays for detecting mast cell activity .

作用機序

Target of Action

The primary target of the Mast Cell Degranulating (MCD) Peptide HR-2 is the mast cells . Mast cells are a type of white blood cell in the immune system. They contain small granules filled with molecules that are important for regulating the body’s immune response .

Mode of Action

MCD Peptide HR-2, a 14-membered linear peptide isolated from the venom of the giant hornet Vespa orientalis, is capable of degranulating mast cells . This means it can stimulate these cells to release their granules, which contain various substances such as histamine . The peptide can also bind to several subclasses of voltage-gated potassium channels (Kv channels), including Kv1.1, Kv1.6, and less potently to Kv1.2 .

Biochemical Pathways

The release of histamine from mast cells triggers a cascade of biochemical reactions that lead to an immune response . This includes the dilation of blood vessels and the contraction of smooth muscle, which are typical symptoms of an allergic reaction . By blocking potassium channels, the MCD peptide can increase the duration of action potentials and increase neuronal excitability .

Result of Action

The degranulation of mast cells by MCD Peptide HR-2 leads to the release of histamine, which can cause symptoms such as itching, redness, and swelling . At higher concentrations, MCD Peptide HR-2 displays anti-inflammatory activities . It can also increase neuronal excitability by blocking potassium channels .

生化学分析

Biochemical Properties

Mast Cell Degranulating Peptide HR-2 interacts with mast cells, leading to their degranulation and the subsequent release of histamine

Cellular Effects

The primary cellular effect of Mast Cell Degranulating Peptide HR-2 is the degranulation of mast cells . This process influences cell function by initiating the release of histamine, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Mast Cell Degranulating Peptide HR-2 involves its interaction with mast cells, leading to their degranulation . This process may involve binding interactions with biomolecules on the surface of the mast cells, potentially leading to enzyme activation or changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the peptide can initiate histamine release from mast cells .

Dosage Effects in Animal Models

It is known that the peptide can initiate histamine release from mast cells .

Metabolic Pathways

It is known that the peptide can initiate histamine release from mast cells .

Transport and Distribution

It is known that the peptide can initiate histamine release from mast cells .

Subcellular Localization

It is known that the peptide can initiate histamine release from mast cells .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Mast Cell Degranulating Peptide HR-2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Mast Cell Degranulating Peptide HR-2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The final product undergoes rigorous quality control to ensure purity and consistency .

化学反応の分析

Types of Reactions

Mast Cell Degranulating Peptide HR-2 primarily undergoes degranulation reactions in biological systems. It can also participate in oxidation and reduction reactions due to the presence of amino acid residues that are susceptible to these processes .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of Mast Cell Degranulating Peptide HR-2 include:

Coupling Reagents: HBTU, HATU, and DIC for peptide bond formation.

Deprotection Reagents: TFA for removing protecting groups.

Oxidizing Agents: Hydrogen peroxide for oxidation reactions.

Reducing Agents: Dithiothreitol (DTT) for reduction reactions.

Major Products Formed

The major product formed from the degranulation reaction of Mast Cell Degranulating Peptide HR-2 is histamine, which is released from mast cells .

類似化合物との比較

Mast Cell Degranulating Peptide HR-2 is similar to other peptides isolated from insect venom, such as:

Mast Cell Degranulating Peptide from Honeybee Venom: Both peptides have similar biological effects but differ in their amino acid sequences and sources.

HR-1 Peptide: Another peptide from Vespa orientalis venom with similar degranulating properties.

The uniqueness of Mast Cell Degranulating Peptide HR-2 lies in its specific amino acid sequence and its potent ability to induce mast cell degranulation .

特性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H135N17O14/c1-17-50(16)65(93-73(104)59(38-47(10)11)89-74(105)61-30-25-33-94(61)77(108)60(39-48(12)13)91-67(98)52(80)40-51-26-19-18-20-27-51)76(107)90-56(35-44(4)5)69(100)83-41-62(95)84-54(29-22-24-32-79)70(101)88-58(37-46(8)9)72(103)92-64(49(14)15)75(106)86-53(28-21-23-31-78)68(99)82-42-63(96)85-57(36-45(6)7)71(102)87-55(66(81)97)34-43(2)3/h18-20,26-27,43-50,52-61,64-65H,17,21-25,28-42,78-80H2,1-16H3,(H2,81,97)(H,82,99)(H,83,100)(H,84,95)(H,85,96)(H,86,106)(H,87,102)(H,88,101)(H,89,105)(H,90,107)(H,91,98)(H,92,103)(H,93,104)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTWUWYATXRNPA-KXQPRXDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H135N17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746641 | |

| Record name | L-Phenylalanyl-L-leucyl-L-prolyl-L-leucyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-leucyl-L-valyl-L-lysylglycyl-L-leucyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1523.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80388-04-1 | |

| Record name | L-Phenylalanyl-L-leucyl-L-prolyl-L-leucyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-leucyl-L-valyl-L-lysylglycyl-L-leucyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

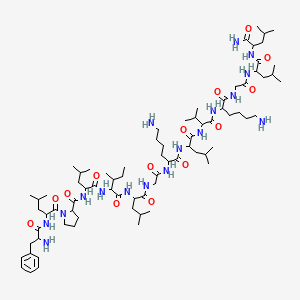

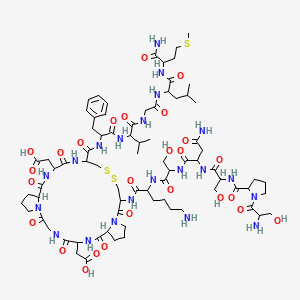

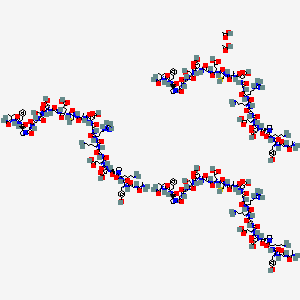

![(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612541.png)